molecular formula C16H12ClN3O2S2 B3915357 1-(4-Chlorobenzoyl)-3-(6-methoxy-1,3-benzothiazol-2-YL)thiourea

1-(4-Chlorobenzoyl)-3-(6-methoxy-1,3-benzothiazol-2-YL)thiourea

Cat. No.: B3915357
M. Wt: 377.9 g/mol
InChI Key: SYADKCLRNHDZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)-3-(6-methoxy-1,3-benzothiazol-2-YL)thiourea is a useful research compound. Its molecular formula is C16H12ClN3O2S2 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide is 377.0059467 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, including 4-chloro-N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide, have been synthesized for anticancer applications. Specifically, a derivative (SGK 266) demonstrated significant pro-apoptotic activity on melanoma cell lines with notable growth inhibition, suggesting potential in cancer treatment research (Yılmaz et al., 2015).

Anticonvulsant and Anti-nociceptive Properties

Certain benzothiazole derivatives, including the subject compound, have been explored for their anticonvulsant and anti-nociceptive properties. These compounds have shown promising results in mouse seizure models, offering complete protection and displaying potent analgesic activity without signs of neurotoxicity or hepatotoxicity, indicating potential therapeutic applications in the treatment of epilepsy and pain management (Siddiqui et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives, including the compound , have been investigated for their corrosion inhibiting effects, particularly against steel in acidic environments. These inhibitors exhibit the ability to adsorb onto surfaces, offering enhanced stability and efficiency in protecting against corrosion. This application is crucial in industrial settings where material longevity and integrity are paramount (Hu et al., 2016).

Antimicrobial Activity

Research has also been conducted on benzothiazole derivatives for their antimicrobial properties. These compounds, including the one in focus, have been shown to possess variable and modest activity against bacterial and fungal strains. This suggests potential utility in developing new antimicrobial agents or treatments (Patel et al., 2011).

Properties

IUPAC Name

4-chloro-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S2/c1-22-11-6-7-12-13(8-11)24-16(18-12)20-15(23)19-14(21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYADKCLRNHDZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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